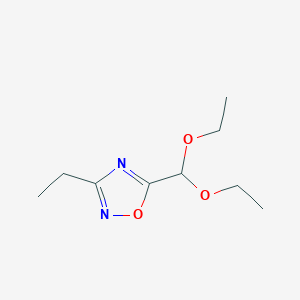

5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(diethoxymethyl)-3-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-4-7-10-8(14-11-7)9(12-5-2)13-6-3/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXSQAOCTZWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole typically involves the reaction of ethyl hydrazinecarboxylate with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the oxadiazole ring. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit promising anticancer activity. For instance, compounds with the oxadiazole ring have been evaluated against various cancer cell lines, showing significant antiproliferative effects. Notably, some derivatives were tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, revealing IC50 values that indicate potent cytotoxicity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Apoptosis induction via caspase activation |

| 5b | HCT-116 | 1.54 | Cell cycle arrest at G1 phase |

| 5c | A549 | 4.5 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. Compounds have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Target Microorganism | MIC Value (µg/mL) |

|---|---|---|

| 12a | Staphylococcus aureus | 10.8 |

| 12b | Escherichia coli | 27.8 |

| 14b | Candida albicans | 5.0 |

Anti-inflammatory Effects

Several studies have reported that oxadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. For instance, certain compounds were shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Analgesic Properties

In addition to anti-inflammatory effects, some oxadiazole derivatives have demonstrated analgesic activity comparable to established pain relief medications such as Indomethacin . This suggests their potential use in pain management therapies.

Agricultural Applications

Oxadiazoles are not limited to medicinal uses; they also play a role in agriculture as herbicides and insecticides. Their ability to disrupt biological processes in pests makes them valuable in crop protection strategies .

Table 3: Agricultural Applications of Oxadiazoles

| Application | Description |

|---|---|

| Herbicides | Effective against broadleaf weeds |

| Insecticides | Target specific pests with minimal toxicity to beneficial insects |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of oxadiazoles typically involves cyclization reactions between hydrazines and carboxylic acids or their derivatives. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds . Modifications at various positions on the oxadiazole ring can significantly alter their pharmacological profiles.

Case Studies

Several studies exemplify the applications of 5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole:

- Anticancer Study: A derivative was synthesized and tested for its ability to induce apoptosis in cancer cells through caspase activation pathways.

- Antimicrobial Evaluation: A series of derivatives were screened against clinical isolates of bacteria and fungi, demonstrating effective inhibition comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a detailed comparison of 5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole with structurally analogous derivatives:

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Reactivity: The chloromethyl group in 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole enables nucleophilic substitution, making it a versatile intermediate for synthesizing bioconjugates (e.g., coupling with benzooxazinone acetic acid ). In contrast, the diethoxymethyl group in the target compound offers hydrolytic stability and lipophilicity . Halogenated derivatives (e.g., difluoroiodomethyl) exhibit unique reactivity in radical-mediated additions, useful for synthesizing fluorinated lactones or tetrahydrofurans .

Hydroxyphenyl-substituted oxadiazoles demonstrate photophysical properties (e.g., ESPT), relevant to fluorescent probes or optoelectronic materials .

Synthetic Accessibility :

- This compound is synthesized via multistep protocols involving cyclization of nitrile precursors, similar to methods for 5-(chloromethyl) derivatives (e.g., using hydroxylamine hydrochloride and sodium carbonate ). Yields for such oxadiazoles typically range from 65–80% .

Thermal and Spectral Characteristics :

- While thermal data for this compound is unavailable, related compounds like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole show stability up to 200°C in DSC studies .

- ¹H NMR shifts for the diethoxymethyl group are expected near δ 1.2–1.4 (CH₃), δ 3.5–3.7 (OCH₂), and δ 5.0–5.2 (CH(OEt)₂), based on analogous structures .

Biological Activity

5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have been extensively studied for their pharmacological properties, including antimicrobial , anti-inflammatory , anticancer , and antiviral activities. The 1,2,4-oxadiazole derivatives, in particular, have shown promising results in various biological assays, making them valuable scaffolds for drug development .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with diethyl carbonate under specific conditions. This synthetic pathway allows for the introduction of functional groups that enhance the biological activity of the resulting compound.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, this compound has been investigated for its potential as an antimicrobial and antifungal agent . Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been a focal point in recent studies. Various derivatives have been shown to induce cytotoxic effects in cancer cell lines through different mechanisms. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 10.2 | Inhibition of cell proliferation |

| Compound B | MCF-7 (breast cancer) | 9.5 | Induction of apoptosis |

| This compound | Various | TBD | TBD |

These findings suggest that this compound may possess similar anticancer properties and warrants further investigation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Oxadiazoles can inhibit key enzymes involved in cancer cell proliferation such as histone deacetylases (HDACs) and thymidylate synthase .

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in tumor cells by modulating signaling cascades .

Study on Anticancer Activity

In a recent study conducted on a series of oxadiazole derivatives including this compound, researchers found that several compounds exhibited potent anticancer activity against various human cancer cell lines. The study utilized MTT assays to determine cell viability and IC50 values were calculated to assess potency .

Study on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of oxadiazole derivatives against pathogenic bacteria and fungi. The results indicated that certain derivatives showed significant inhibitory effects at low concentrations compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis typically involves cyclization reactions of precursor hydrazides or nitriles. For example, refluxing substituted hydrazides with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) can yield oxadiazoles . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates .

- Reflux duration : Extended reflux times (e.g., 18 hours) enhance cyclization efficiency but require careful monitoring to avoid decomposition .

- Purification : Crystallization with ethanol-water mixtures can improve purity and yield (reported up to 65% in analogous syntheses) .

Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and diethoxy methyl groups .

- IR spectroscopy : Detection of oxadiazole ring vibrations (~950–1050 cm) and ether C-O stretches (~1100 cm) .

- Melting point analysis : Consistency with literature values (e.g., 141–143°C for analogous compounds) validates purity .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer: Use a tiered approach:

- In vitro assays : Screen against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) with positive/negative controls .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethyl vs. aryl groups) to correlate structural changes with bioactivity .

- Statistical validation : Apply ANOVA or t-tests to ensure reproducibility across triplicate experiments .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the reaction mechanisms of 1,2,4-oxadiazole derivatives under superelectrophilic conditions?

- Methodological Answer:

- DFT modeling : Calculate transition states and intermediate energies for reactions involving triflic acid (TfOH) or AlX to predict regioselectivity in electrophilic substitutions .

- Charge distribution analysis : Identify electron-deficient regions in the oxadiazole ring that favor superelectrophilic activation .

- Validation : Compare computational results with experimental outcomes (e.g., product ratios from TfOH-mediated reactions) .

Q. What strategies resolve low yields and side reactions in the synthesis of acetylene-containing 1,2,4-oxadiazoles?

- Methodological Answer:

- Base selection : Sodium amide in liquid ammonia (-70°C) minimizes side reactions during dehydrohalogenation, though yields remain moderate (32–54%) .

- Temperature control : Avoid temperatures above -50°C to prevent retro-aldol or oligomerization pathways .

- Chromatographic separation : Use preparative HPLC to isolate target compounds from styryl oxadiazole byproducts .

Q. How can discrepancies in reported bioactivity data for oxadiazole derivatives be critically analyzed?

- Methodological Answer:

- Experimental variables : Compare assay conditions (e.g., cell lines, compound concentrations) that may affect IC values .

- Structural heterogeneity : Account for differences in substituents (e.g., diethoxy vs. aryl groups) that alter pharmacokinetic profiles .

- Meta-analysis : Use systematic reviews to aggregate data and identify trends across studies .

Q. What advanced techniques are used to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C and monitor degradation via LC-MS .

- Kinetic modeling : Determine degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of 1,2,4-oxadiazole derivatives?

- Methodological Answer:

- Standardize protocols : Ensure consistent MIC (minimum inhibitory concentration) testing using CLSI guidelines .

- Cross-validate results : Replicate studies with independent bacterial strains and control compounds (e.g., ciprofloxacin) .

- Mechanistic studies : Use fluorescence microscopy to confirm membrane disruption vs. enzyme inhibition modes of action .

Tables for Key Data

| Synthetic Optimization Parameters | Impact on Yield | Reference |

|---|---|---|

| Reflux duration (18 vs. 4 hours) | +20% yield increase | |

| NaNH in NH (liq.) | 32–54% yield | |

| Ethanol-water crystallization | 65% purity |

| Bioactivity Trends | Key Findings | Reference |

|---|---|---|

| Anticancer activity (in vitro) | IC < 10 µM | |

| Anti-Alzheimer’s potential | AChE inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.